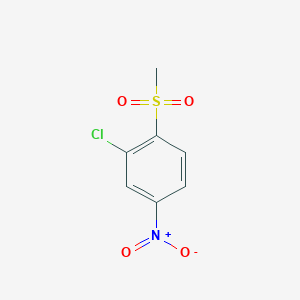

3-Chloro-4-(methylsulfonyl)nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

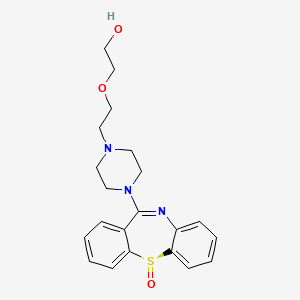

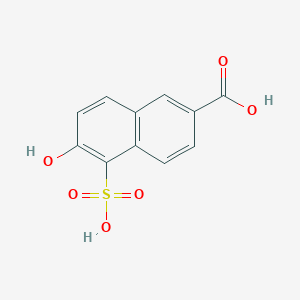

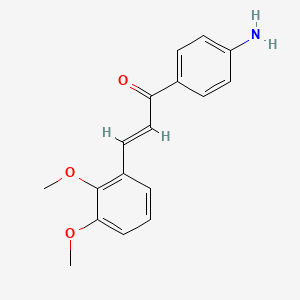

3-Chloro-4-(methylsulfonyl)nitrobenzene is a chemical compound with the molecular formula C7H6ClNO4S . It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular weight of 3-Chloro-4-(methylsulfonyl)nitrobenzene is 235.64500 . Its exact mass is 234.97100 . The molecular formula is C7H6ClNO4S .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)nitrobenzene has a density of 1.52g/cm3 . Its boiling point is 419.659ºC at 760 mmHg . The flash point is 207.603ºC .Applications De Recherche Scientifique

Synthesis of Methyl Sulfones

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” is used in the synthesis of methyl sulfones . Method: The compound is prepared according to a general procedure and purified by column chromatography . The yields are determined based on sulfonyl hydrazides . Results: The title compound was prepared according to the general procedure and purified by column chromatography (Petroleum Ether: EtOAc = 3:1) to give a white solid (88 % yield) .

Hydrogenation of 1-Chloro-4-Nitrobenzene

Field: Catalysis Application: Nitrogen-doped carbons, synthesized from mixtures of melamine as nitrogen and carbon sources and calcium citrate as carbon source and porogen system, are used as metal-free catalysts in the hydrogenation of 1-Chloro-4-Nitrobenzene . Method: A minimum pyrolysis temperature of 750 °C is required to obtain a carbonaceous structure . The most active catalysts are obtained from 2:1 melamine/citrate mixtures pyrolyzed at 850 °C and 900 °C . Results: All the prepared carbon materials, with no need for a further activation treatment, were active in the hydrogenation reaction of 1-chloro-4-nitrobenzene . A full degree of conversion was reached with the most active catalysts . All the materials showed 100% selectivity for the hydrogenation of the nitro group to form the corresponding chloro-aniline .

Electrophilic Aromatic Substitution

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic aromatic substitution reactions . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene and other nitroaromatic compounds . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

Electrophilic Substitution in Methylbenzene and Nitrobenzene

Field: Organic Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in electrophilic substitution reactions into a benzene ring which already has something else attached to it . Method: The compound can undergo reactions at the ortho, meta, and para positions on the benzene ring . The reaction conditions need to be adjusted based on the reactivity of the reactant . Results: The product distribution in these substitution reactions varies depending on the nature of the substituent .

Fluorescence Sensing of Nitroaromatic Vapours

Field: Materials Chemistry Application: “3-Chloro-4-(methylsulfonyl)nitrobenzene” can be used in the synthesis of fluorescent Al (III) metal organic frameworks (MOFs) for sensing nitroaromatic vapours . Method: The MOFs are synthesized from mixtures of melamine and calcium citrate . They show strong fluorescence quenching upon exposure to vapours of nitrobenzene, 1,3-dinitrobenzene, 4-nitrotoluene, 2,4-dinitrotoluene . Results: The MOFs were found to be effective in the rapid and efficient in-field detection of nitroaromatic compounds .

Safety And Hazards

Safety data sheets indicate that 3-Chloro-4-(methylsulfonyl)nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

Propriétés

IUPAC Name |

2-chloro-1-methylsulfonyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNZSCLCCLDNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441105 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)nitrobenzene | |

CAS RN |

91842-77-2 |

Source

|

| Record name | 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester](/img/structure/B1313103.png)